molecular formula C11H19N5O2 B14462581 1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole CAS No. 69382-19-0

1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole

Katalognummer: B14462581
CAS-Nummer: 69382-19-0
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: FCRZBTHQNBQXQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole is a chemical compound with the molecular formula C11H18N4O2. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole typically involves the reaction of 1-methyl-2-nitroimidazole with 4-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(4-methylpiperidinoiminomethyl)-2-nitroimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

69382-19-0

Molekularformel

C11H19N5O2

Molekulargewicht

253.30 g/mol

IUPAC-Name

4-methyl-N-[(3-methyl-2-nitroimidazol-4-yl)methyl]piperidin-1-amine

InChI

InChI=1S/C11H19N5O2/c1-9-3-5-15(6-4-9)13-8-10-7-12-11(14(10)2)16(17)18/h7,9,13H,3-6,8H2,1-2H3

InChI-Schlüssel

FCRZBTHQNBQXQC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)NCC2=CN=C(N2C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.